molecular formula C24H31N3O2 B11357296 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11357296
M. Wt: 393.5 g/mol
InChI Key: OSCLCYIMEWOTHC-UHFFFAOYSA-N
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Description

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-(2-isopropyl-5-methylphenoxy)ethylamine and morpholine.

    Formation of Intermediate: The intermediate compound is formed by reacting 2-(2-isopropyl-5-methylphenoxy)ethylamine with a suitable benzimidazole precursor under controlled conditions.

    Final Product:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole can be compared with other similar compounds, such as:

    1-[4-(2-isopropyl-5-methylphenoxy)butyl]-1H-benzimidazol-2-ylmethanol: This compound has a similar structure but differs in the length of the alkyl chain and the presence of a hydroxyl group.

    2-({4-amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide: This compound contains a triazole ring and a sulfanyl group, making it structurally distinct from the benzimidazole derivative.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

4-[[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C24H31N3O2/c1-18(2)20-9-8-19(3)16-23(20)29-15-12-27-22-7-5-4-6-21(22)25-24(27)17-26-10-13-28-14-11-26/h4-9,16,18H,10-15,17H2,1-3H3

InChI Key

OSCLCYIMEWOTHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=C2CN4CCOCC4

Origin of Product

United States

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